molecular formula C11H13ClFNO2 B1448674 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1803585-32-1

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1448674
CAS RN: 1803585-32-1
M. Wt: 245.68 g/mol
InChI Key: ZHCFNCOCOQQZCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is C11H13ClFNO2 . Its molecular weight is 245.68 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride include a molecular weight of 245.68 . Other specific properties like melting point, boiling point, and density are not available .

Scientific Research Applications

Synthesis of Bioactive Molecules

A primary application of this compound is in the synthesis of various bioactive molecules. For example, studies have focused on the synthesis of N-alkylated 4-fluoro-5-phenylpyrrole derivatives, demonstrating the importance of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacokinetic properties and metabolic stability of potential drug candidates (Kim et al., 2007). Similarly, research has explored the synthesis of N-protected 4-fluoropyrrolidine derivatives, highlighting their utility as synthons in the preparation of dipeptidyl peptidase IV inhibitors, a class of drugs used in the treatment of type 2 diabetes (Singh & Umemoto, 2011).

Anticancer Research

Compounds related to 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer activities. For instance, derivatives of 2-phenyl-4-quinolone carboxylic acid showed significant in vitro anticancer activity, suggesting a potential pathway for the development of novel anticancer agents (Lai et al., 2005).

Antitumor Agents

Further investigations into the structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been conducted to find clinically useful antitumor agents. These studies suggest that modifications to the fluorine position can significantly impact the cytotoxic activity against various tumor cell lines (Tsuzuki et al., 2004).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways for the preparation of fluorinated compounds. One study described a new method for synthesizing 4-fluoropyridines, demonstrating the versatility of fluorinated compounds in organic synthesis (Wittmann et al., 2006).

Characterization and Analysis

Spectroscopic analysis and computational studies have been conducted on related compounds to understand their structural, electronic, and optical properties. These studies are essential for designing molecules with desired biological activities and physical properties (Devi et al., 2018).

Safety and Hazards

Safety precautions suggest avoiding getting the compound in eyes, on skin, or clothing, and avoiding ingestion and inhalation . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFNCOCOQQZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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